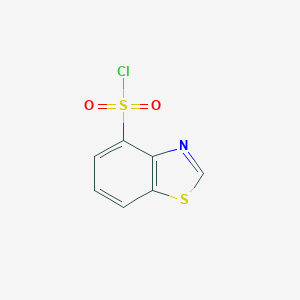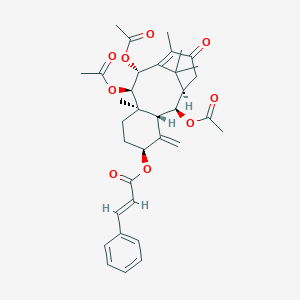
1-(4-羟基苯基)-2-甲氧基乙酮
描述
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, providing access to a variety of heterocycles with masked aldehyde functionality. For example, the synthesis of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one demonstrates the utility of such compounds in regiospecific synthesis of five and six-membered heterocycles through cyclocondensation with bifunctional heteronucleophiles (Mahata et al., 2003). Additionally, the one-pot synthesis of thiazolidinone derivatives highlights the efficiency and environmental benefits of microwave irradiation methods in organic synthesis (Kavitha et al., 2006).
Molecular Structure Analysis
X-ray diffraction studies play a crucial role in confirming the molecular structure of synthesized compounds, providing detailed insights into their crystal systems, space groups, and cell parameters. Such structural characterizations are essential for understanding the compound's molecular geometry and potential interactions (Kavitha et al., 2006).
Chemical Reactions and Properties
Compounds structurally related to 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one exhibit a wide range of reactivities, enabling the synthesis of diverse chemical structures. For instance, the allylic bromination of methoxy-alken-2-ones demonstrates the preparation of brominated intermediates for heterocyclic synthesis (Martins and, 2003). This reactivity is pivotal for constructing complex molecules with potential biological activities.
Physical Properties Analysis
The physical properties of a compound, including melting points, solubility, and crystal form, are determined by its molecular structure. These properties are crucial for predicting the compound's behavior in different environments and for its formulation in various applications. The synthesis and characterization processes often provide these insights, enabling a deeper understanding of the compound's applications and stability (Thippeswamy et al., 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, potential for forming derivatives, and stability under various conditions, are integral to understanding a compound's utility in chemical synthesis and potential applications. Studies on related compounds have revealed their ability to undergo various reactions, providing valuable building blocks for the synthesis of more complex molecules with desired functionalities (Mahata et al., 2003).
科学研究应用
抗炎活性
该化合物已被研究用于其抗炎活性。 一种结构类似于 1-(4-羟基苯基)-2-甲氧基乙酮的苯丙烷类化合物是从核桃 (Juglans mandshurica) 中分离出来的,并对其在脂多糖 (LPS) 刺激的 RAW 264.7 细胞和斑马鱼幼虫上的抗炎活性进行了评估 . 该化合物以剂量依赖的方式显着抑制 LPS 诱导的一氧化氮 (NO) 和前列腺素 E2 的产生 .
抗菌活性
1-(4-羟基苯基)-2-甲氧基乙酮已被研究用于其抗菌活性。 一项使用密度泛函理论和分子对接研究的研究表明,该化合物的氧原子和 π 体系具有很高的化学反应活性,使其成为亲电攻击的电子给体点和活性位点 . 该研究还表明,分子中的羰基在抗菌活性中起着重要作用 .
全氟烷基甲醇的合成
1-(4-羟基苯基)-2-甲氧基乙酮可用于全氟烷基甲醇的合成 . 这些化合物在医药、农业和材料科学等各个领域有着广泛的应用 .
化学反应性研究
该化合物已被用于研究以了解化学反应性。 例如,一项研究使用密度泛函理论研究了 1-(4-羟基苯基)-3-苯基丙-2-烯-1-酮的化学反应性,该化合物与 1-(4-羟基苯基)-2-甲氧基乙酮类似 . 该研究发现,该化合物的氧原子和 π 体系是电子给体点,是亲电攻击的活性位点 .
药物发现
鉴于其抗炎和抗菌特性,1-(4-羟基苯基)-2-甲氧基乙酮可能用于药物发现。 其抑制一氧化氮和前列腺素 E2 产生的能力表明其在抗炎药物开发方面的潜在应用 . 同样地,其抗菌活性可以用于开发新的抗生素
作用机制
Target of Action
The primary target of 1-(4-hydroxyphenyl)-2-methoxyethanone is the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an iron-dependent enzyme found in both plants and animals, which plays a crucial role in the catabolism of the amino acid tyrosine .
Mode of Action
1-(4-hydroxyphenyl)-2-methoxyethanone likely inhibits the activity of HPPD . HPPD is a class of oxygenase enzymes that usually utilize α-ketoglutarate and diatomic oxygen to oxygenate or oxidize a target molecule .
Biochemical Pathways
The inhibition of HPPD by 1-(4-hydroxyphenyl)-2-methoxyethanone can affect several biochemical pathways. HPPD is involved in the catabolism of tyrosine, a process that is crucial for the biosynthesis of tocopherols (vitamin E) and plastoquinone, a critical co-factor in the formation of carotenoids . These compounds are essential for the protection of chlorophyll in plants from being destroyed by sunlight .
Pharmacokinetics
Related compounds such as desmethylglycitein, a diphenylheptane, have been shown to exhibit higher bioavailability and superior stability than curcumin . This suggests that 1-(4-hydroxyphenyl)-2-methoxyethanone may also have favorable ADME properties.
Result of Action
The inhibition of HPPD by 1-(4-hydroxyphenyl)-2-methoxyethanone can lead to several molecular and cellular effects. For instance, preventing the breakdown of tyrosine can lead to an excess of tyrosine, which can stunt growth . Additionally, the plant may suffer oxidative damage due to a lack of tocopherols, and chlorophyll may be destroyed due to a lack of carotenoids .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-hydroxyphenyl)-2-methoxyethanone. For instance, these compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light can cause their oxidation . Therefore, the environment in which this compound is used or stored can significantly impact its effectiveness and stability.
属性
IUPAC Name |
1-(4-hydroxyphenyl)-2-methoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-6-9(11)7-2-4-8(10)5-3-7/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXGFSJRCMJOAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185915 | |
| Record name | 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32136-81-5 | |
| Record name | 1-(4-Hydroxyphenyl)-2-methoxyethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32136-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Hydroxyphenyl)-2-methoxyethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032136815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-hydroxyphenyl)-2-methoxyethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-HYDROXYPHENYL)-2-METHOXYETHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA3P0U4OWZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)




![1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate](/img/structure/B26216.png)